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molecular formula C9H11NOS B8328802 6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

Cat. No. B8328802
M. Wt: 181.26 g/mol
InChI Key: YAWFHGXXBVFZBP-UHFFFAOYSA-N
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Patent
US05962469

Procedure details

To a mixture of dry DCE (60 mL) and anhydrous H3PO4 (35 mL, prepared from 85% H3PO4 and P2O5) is added a solution of isocyanate 46 (5.12 g, 28.3 mmol) in DCE (20 mL). The resulting mixture is stirred vigorously at rt for 2 h, then at reflux for 4 h. The reaction mixture is allowed to cool and separate into two layers. The upper, organic layer is decanted, diluted with EtOAc and Na2Co3 solution, and extracted with EtOAc (2×). The organic extract is washed with brine (2×) and dried (MgSO4), filtered, and evaporated. The residue is purified by FC (6:4 CH2Cl2 /CH3CN) to give a yellow solid, mp 153-154° C. Yield: 2.10 g (41%) . 1H NMR (CDCl3) 7.43 (d, 1, J=5.2), 7.10 (d, 1, J=5.2), 6.82 (s, 1), 2.99 (s, 2), 1.38 (s, 6); 13C NMR (CDCl3) 162.64, 144.99, 130.86, 125.70, 122.96, 54.00, 37.31, 29.05; MS (EI, eE=70 eV) m/z 181 (M+), 166, 151, 148, 125, 124 (base peak), 96, 83, 70, 45; Anal. Calcd for C9H11NOS (MW=181.3): C, 59.64 H, 6.12 N, 7.73. Found: C, 59.76 H, 6.17 N, 7.87.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OP(O)(O)=O.[N:6]([C:9]([CH3:17])([CH3:16])[CH2:10][C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)=[C:7]=[O:8]>ClCCCl>[CH3:16][C:9]1([CH3:17])[NH:6][C:7](=[O:8])[C:15]2[CH:14]=[CH:13][S:12][C:11]=2[CH2:10]1

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
N(=C=O)C(CC=1SC=CC1)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred vigorously at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
separate into two layers
CUSTOM
Type
CUSTOM
Details
The upper, organic layer is decanted
ADDITION
Type
ADDITION
Details
diluted with EtOAc and Na2Co3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by FC (6:4 CH2Cl2 /CH3CN)
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, mp 153-154° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(CC2=C(C(N1)=O)C=CS2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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